1-Cyclopentyl-3-phenylpropane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclopentyl-3-phenylpropane-1,3-dione can be achieved through various methods. One example involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, which is the unsaturated derivative of 1,3-cyclopentanedione .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclopentyl ring fused to a phenylpropanedione moiety. The cyclopentyl group provides rigidity, while the phenyl group contributes to its aromatic character .
Chemical Reactions Analysis
1-Cyclopentyl-3-phenylpropane-1,3-dione can participate in various chemical reactions, including Michael additions, cyclizations, and dehydration processes. For instance, it can undergo fluorination using selectfluor, followed by cyclization and dehydration .
Scientific Research Applications
Chemical Properties and Drug Design Applications
1-Cyclopentyl-3-phenylpropane-1,3-dione, similar to cyclopentane-1,3-diones, exhibits pKa values akin to carboxylic acids. This similarity has led to its exploration as a carboxylic acid isostere. Cyclopentane-1,3-diones have been studied for their potential in drug design due to their strong acidity, adjustable lipophilicity, and structural versatility. Notably, these compounds can effectively replace carboxylic acid functional groups, as demonstrated in the design of potent thromboxane A2 receptor antagonists. These antagonists exhibit nanomolar potency, comparable to their carboxylic acid counterparts (Ballatore et al., 2011).
Catalysis and Enantioselectivity
Cyclopentyl-phenylpropane-diones have been instrumental in catalysis research, specifically in asymmetric hydrogenation processes. The influence of modifying agents, such as cinchonidine, on the enantioselectivity of the hydrogenation of 1-phenylpropane-1,2-dione has been a significant area of study. The results indicate that specific structural features, like the C-9 hydroxyl group of cinchonidine, are crucial for achieving high enantioselectivity (Toukoniitty et al., 2004).
properties
IUPAC Name |
1-cyclopentyl-3-phenylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13(11-6-2-1-3-7-11)10-14(16)12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLSRHORPQIFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-phenylpropane-1,3-dione | |
CAS RN |
55846-71-4 | |
Record name | 1-cyclopentyl-3-phenylpropane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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